3-p-Tolylamino-propionitrile
Overview
Description
3-p-Tolylamino-propionitrile is an organic compound characterized by the presence of a nitrile group and a p-tolylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-p-Tolylamino-propionitrile typically involves the reaction of p-toluidine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the nucleophilic addition of the amine group to the nitrile group, followed by cyclization to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of catalysts and solvents to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-p-Tolylamino-propionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Formation of p-tolylamino-propionic acid.
Reduction: Formation of 3-p-tolylamino-propylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-p-Tolylamino-propionitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-p-Tolylamino-propionitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrile group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 3-(p-Tolylamino)propanenitrile
- 3-(p-Toluidino)propionitrile
- 3-[(4-Methylphenyl)amino]propanenitrile
Comparison: 3-p-Tolylamino-propionitrile is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research purposes.
Properties
IUPAC Name |
3-(4-methylanilino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,12H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMURBQSSTNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365220 | |
Record name | 3-p-Tolylamino-propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-24-3 | |
Record name | 3-p-Tolylamino-propionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the abstract doesn't provide specific data, the paper's title "Molecular and crystal structure of 3-(p-tolylamino)-propionitrile" [] suggests that the research focuses on elucidating these very details. The full content of the paper, including the molecular formula, weight, and spectroscopic data, would likely be found within the article itself.
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